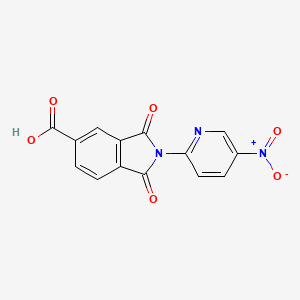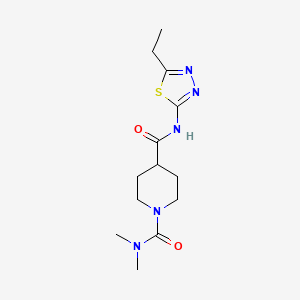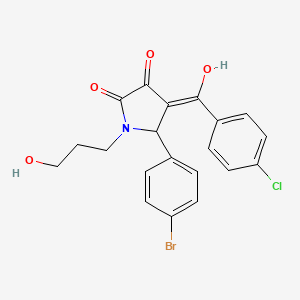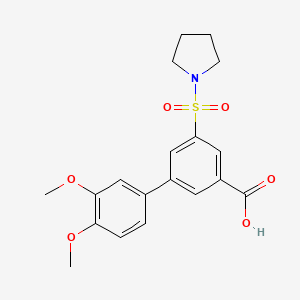
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea, also known as MDMA, is a synthetic psychoactive drug that has gained significant attention in the scientific community. It is a member of the amphetamine class of drugs and has been used recreationally for its euphoric and empathogenic effects. However,
作用機序
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound also increases oxytocin levels, which is associated with social bonding and empathy.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, this compound can cause dehydration and electrolyte imbalances, which can lead to serious health complications.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea has several advantages for lab experiments. It is a potent psychoactive drug that can be used to study the effects of serotonin, dopamine, and norepinephrine on behavior and mood. However, there are also several limitations to using this compound in lab experiments. It is difficult to control the dosage and purity of the drug, which can lead to inconsistent results. In addition, the effects of this compound can vary depending on the individual's mood and environment.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the use of this compound in the treatment of other mental health disorders, such as addiction and eating disorders. Another area of research is the development of safer and more effective this compound analogs that can be used in clinical settings. Finally, there is a need for more research on the long-term effects of this compound use, particularly on brain function and mental health.
Conclusion:
In conclusion, this compound is a synthetic psychoactive drug that has potential therapeutic applications. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain and has been studied for its effects on PTSD, anxiety, and depression. While there are several advantages to using this compound in lab experiments, there are also limitations to its use. Future research should focus on the development of safer and more effective this compound analogs and the long-term effects of this compound use.
合成法
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea is synthesized from safrole, a natural oil found in plants such as sassafras. The synthesis process involves several steps, including oxidation, reduction, and condensation. The final product is a white crystalline powder that is typically consumed orally.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea has been studied extensively for its potential therapeutic effects. It has shown promise in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to improve symptoms in individuals with PTSD, with some studies reporting up to 80% reduction in symptoms.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-7-10-2-1-5-17-10)15-9-3-4-11-12(6-9)19-8-18-11/h3-4,6,10H,1-2,5,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPSUCJANVVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5425853.png)


![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)

![1-(4-{2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}phenyl)-2-imidazolidinone](/img/structure/B5425897.png)

![(3R*,4R*)-1-{[6-(3-fluorophenyl)-3-pyridinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5425907.png)

![4-{2-(acetylamino)-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5425914.png)

![4-{[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5425921.png)
![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)
![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)